

An In-depth Technical Guide to O-Desmethyl Tramadol-d6

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Compound of Interest		
Compound Name:	O-Desmethyl Tramadol-d6	
Cat. No.:	B1145074	Get Quote

Introduction

O-Desmethyl Tramadol-d6 is the deuterium-labeled analogue of O-Desmethyl Tramadol (O-DSMT), the primary active metabolite of the synthetic opioid analgesic, Tramadol.[1][2][3] Tramadol itself exerts its analgesic effects through a complex mechanism involving serotonin and norepinephrine reuptake inhibition, but its more potent opioid activity is derived from its metabolite, O-DSMT. The conversion of Tramadol to O-DSMT is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[1][4] Due to the critical role of O-DSMT in the pharmacology of Tramadol, its accurate quantification in biological matrices is essential for clinical and forensic toxicology, pharmacokinetic studies, and pain management research.[5][6]

O-Desmethyl Tramadol-d6 serves as an ideal internal standard for this purpose. The "d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms, their heavier isotope.[3] This isotopic labeling renders the molecule chemically identical to the endogenous O-Desmethyl Tramadol but with a higher molecular weight. This mass difference allows for its distinct detection and quantification via mass spectrometry (MS) alongside the unlabeled analyte.[7]

Primary Use: An Internal Standard for Quantitative Analysis

The principal application of **O-Desmethyl Tramadol-d6** is as an internal standard for the quantification of O-Desmethyl Tramadol in biological samples, such as plasma, urine, or







vitreous humor, using hyphenated analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][7] [8]

In quantitative analysis, an internal standard (IS) is a substance with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample. The IS helps to correct for the potential loss of the analyte during sample preparation and for variations in instrument response (e.g., injection volume or ionization efficiency).[9] Because **O-Desmethyl Tramadol-d6** is structurally and chemically almost identical to O-DSMT, it co-elutes chromatographically and experiences similar extraction recovery and ionization effects.[9] By measuring the ratio of the MS signal of the analyte to the MS signal of the internal standard, highly accurate and precise quantification can be achieved.[10] This application is crucial in forensic analysis, clinical toxicology, and urine drug testing.[5]

Chemical Properties and Data

The key chemical and physical properties of **O-Desmethyl Tramadol-d6** are summarized below.

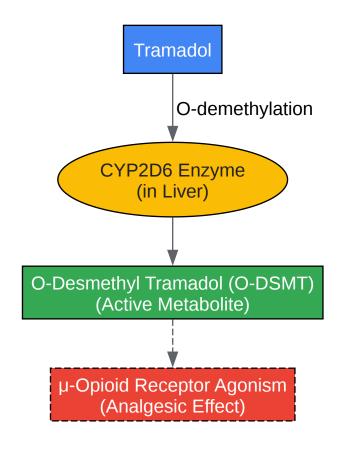


Property	Value	Source(s)
Formal Name	rel-3-[(1R,2R)-2-[(dimethyl-d3 amino)methyl]-1- hydroxycyclohexyl]-phenol, monohydrochloride	[7]
Synonyms	O-Desmethyltramadol-d6, ODMT-d6	[7]
Molecular Formula	C15H17D6NO2 • HCI	[7][11]
Molecular Weight	291.8 g/mol	[7][11]
Unlabeled CAS #	80456-81-1	[1][3]
Labeled CAS #	1261393-87-6	[7][11]
Purity	>95%	[3]
Formulation	Typically a 1 mg/ml solution in methanol or a neat solid	[3][7]
Storage Temperature	-20°C	[3][7][8]

Metabolic Pathway of Tramadol

The metabolic conversion of Tramadol to its active metabolite O-Desmethyl Tramadol is a critical step for its analgesic efficacy. This pathway is primarily mediated by the CYP2D6 enzyme in the liver. Individuals with reduced CYP2D6 activity ("poor metabolizers") may experience diminished analgesic effects from Tramadol.[2]





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Metabolic activation of Tramadol to O-Desmethyl Tramadol.

Experimental Protocols

Protocol: Quantification of O-Desmethyl Tramadol in Human Plasma using LC-MS/MS

This section outlines a typical experimental methodology for the simultaneous determination of Tramadol and O-Desmethyl Tramadol in human plasma, employing **O-Desmethyl Tramadol-d6** as an internal standard.

- 1. Preparation of Standards and Solutions
- Stock Solutions: Prepare individual stock solutions of Tramadol, O-Desmethyl Tramadol, and
 O-Desmethyl Tramadol-d6 (as the internal standard, IS) in methanol at a concentration of 1 mg/mL.[12]



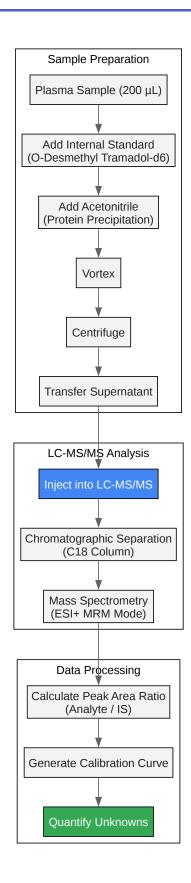
- Working Standard Solutions: Create mixed working standard solutions by diluting the stock solutions with a methanol/water mixture to prepare calibration curve standards and quality control (QC) samples.[12]
- Internal Standard Working Solution: Prepare a working solution of O-Desmethyl Tramadold6 at an appropriate concentration (e.g., 1 μg/mL) by diluting the stock solution with methanol.[12]
- 2. Sample Preparation (Protein Precipitation)
- Pipette 200 μL of human plasma (from calibrators, QCs, or unknown samples) into a microcentrifuge tube.[13]
- Add a small, fixed volume of the internal standard working solution to each tube.
- Add a protein precipitating agent, such as three volumes of acetonitrile, to each tube.
- Vortex the tubes vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
- Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.[13]
- 3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
- Chromatographic Column: A reverse-phase C18 column (e.g., Aquasil C18, 100mm x 2.1mm, 5µm) is commonly used.[13]
- Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., 0.15% formic acid in water) is typical.[10][14]
- Flow Rate: A flow rate of around 0.5 1.0 mL/min is generally applied.[14]
- Injection Volume: Typically 10-20 μL.[9]



- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode is used.[10][13]
- 4. Data Acquisition and Analysis
- Monitor the specific precursor-to-product ion transitions (m/z) for O-Desmethyl Tramadol and
 O-Desmethyl Tramadol-d6.
- Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the prepared calibrators. A weighted linear regression is often applied.[14]
- Quantify the O-Desmethyl Tramadol concentration in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram





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Workflow for the quantification of O-DSMT using an internal standard.



Quantitative Data from Analytical Methods

The following table summarizes typical parameters from validated LC-MS/MS methods for the quantification of O-Desmethyl Tramadol (ODT) using its deuterated internal standard.

Parameter	O-Desmethyl Tramadol (ODT)	O-Desmethyl Tramadol-d6 (IS)	Source(s)
Precursor Ion (m/z)	250.2	256.2 (or 270.2 for Tramadol-d6)	[10][15]
Product Ion (m/z)	58.2	64.1 (for Tramadol-d6)	[10][15]
Linearity Range (ng/mL)	0.5 - 320	N/A	[10][13]
Lower Limit of Quantification (LLOQ) (ng/mL)	0.5 - 2.5	N/A	[10][13]
Intra-day Precision (%RSD)	< 10.2%	N/A	[10]
Inter-day Precision (%RSD)	< 10.2%	N/A	[10]
Accuracy (%)	89.2% - 106.2%	N/A	[10]
Extraction Recovery (%)	85.5% - 106.3%	N/A	[10]

Note: Specific ion transitions for **O-Desmethyl Tramadol-d6** can vary based on the specific labeled positions and the instrument used. The values for the internal standard (IS) provided in the source often refer to Tramadol-d6, which is also commonly used.[10]

Conclusion

O-Desmethyl Tramadol-d6 is an indispensable tool for researchers, clinical chemists, and forensic toxicologists. Its primary role as a stable isotope-labeled internal standard enables the highly accurate, precise, and reliable quantification of O-Desmethyl Tramadol, the principal



active metabolite of Tramadol. The use of this reference material in validated analytical methods, particularly LC-MS/MS, is fundamental to understanding the pharmacokinetics of Tramadol, ensuring patient safety, and providing definitive results in toxicological investigations.

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